molecular formula C6H11NO2 B13511561 Methyl 3-methylazetidine-2-carboxylate

Methyl 3-methylazetidine-2-carboxylate

Cat. No.: B13511561
M. Wt: 129.16 g/mol
InChI Key: YBHNQZPRGWBKSQ-UHFFFAOYSA-N
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Description

Methyl 3-methylazetidine-2-carboxylate is a heterocyclic organic compound with a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylazetidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methylazetidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The azetidine ring’s strained structure allows it to interact uniquely with various biomolecules, leading to its bioactivity .

Comparison with Similar Compounds

  • Methyl azetidine-3-carboxylate
  • Methyl 3-methylpyridine-2-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Comparison: Methyl 3-methylazetidine-2-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to other similar compounds. For example, Methyl 3-methylpyridine-2-carboxylate has a six-membered ring, leading to different reactivity and applications .

Properties

IUPAC Name

methyl 3-methylazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-3-7-5(4)6(8)9-2/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHNQZPRGWBKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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